molecular formula C12H10OS B8817747 5-(3-Methylphenyl)thiophene-2-carbaldehyde CAS No. 38401-69-3

5-(3-Methylphenyl)thiophene-2-carbaldehyde

Cat. No. B8817747
CAS RN: 38401-69-3
M. Wt: 202.27 g/mol
InChI Key: BILVVFBPXNLUGU-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)thiophene-2-carbaldehyde is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications2.



Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses2. However, the specific synthesis process for 5-(3-Methylphenyl)thiophene-2-carbaldehyde is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of 5-(3-Methylphenyl)thiophene-2-carbaldehyde is not explicitly mentioned in the available resources. However, thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S2.



Chemical Reactions Analysis

The specific chemical reactions involving 5-(3-Methylphenyl)thiophene-2-carbaldehyde are not detailed in the available resources. However, thiophene derivatives are known to participate in a variety of chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(3-Methylphenyl)thiophene-2-carbaldehyde are not explicitly mentioned in the available resources. However, it’s noted that thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors2.


Safety And Hazards

The safety and hazards associated with 5-(3-Methylphenyl)thiophene-2-carbaldehyde are not detailed in the available resources. However, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for research and applications of 5-(3-Methylphenyl)thiophene-2-carbaldehyde are not specified in the available resources. However, thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds2.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of 5-(3-Methylphenyl)thiophene-2-carbaldehyde. Further research and consultation with a chemical expert are recommended for a more comprehensive understanding.


properties

CAS RN

38401-69-3

Product Name

5-(3-Methylphenyl)thiophene-2-carbaldehyde

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

5-(3-methylphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C12H10OS/c1-9-3-2-4-10(7-9)12-6-5-11(8-13)14-12/h2-8H,1H3

InChI Key

BILVVFBPXNLUGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(S2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-2-thiophenecarboxaldehyde (5.09 g, 26.2 mmol) was added to a suspension of 907 mg (0.78 mmol) of tetrakis(triphenylphosphine) palladium (0) in 50 mL of DME, and the resulting mixture was stirred at room temperature for 15 min. To this mixture was added a solution of the 3-methylphenyl boronic acid (prepared above) in 10 mL of ethanol and 26 mL of 2M aqueous Na2CO3. The reaction was stirred at reflux for 24 hours, then cooled to room temperature, diluted, and extracted with ether. The organic extract was washed with water and brine, dried over MgSO4, and concentrated. The residue was purified by flash chromatography on silica gel, eluting with 5% ethyl acetate in hexane, to give 4.75 g (90% yield) of 5-(3-methylphenyl)-2-thiophenecarboxaldehyde. MS: 203 (M+H)+ 220 (M+NH4)+. NMR (CDCl3) d: 9.89 (s, 1H), 7.74 (d, 1H, J=5 Hz), 7.55-7.20 (m, 5H), 2.42 (s, 3H).
Quantity
5.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
907 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two

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